molecular formula C11H18O5 B2374341 MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate CAS No. 2288709-13-5

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate

Cat. No.: B2374341
CAS No.: 2288709-13-5
M. Wt: 230.26
InChI Key: VIWMBUKKTIHFCC-UHFFFAOYSA-N
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Description

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O5. It is a cyclohexane derivative characterized by the presence of formyl and carboxylate functional groups, along with two methoxy groups attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with appropriate reagents to introduce the formyl and methoxy groups. One common method is the condensation reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of optimized catalysts and reaction conditions is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: MEthyl 1-hydroxymethyl-4,4-dimethoxycyclohexane-1-carboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    MEthyl 1-formyl-4-methoxycyclohexane-1-carboxylate: Similar structure but with one less methoxy group.

    MEthyl 1-formyl-4,4-dihydroxycyclohexane-1-carboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

MEthyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-14-9(13)10(8-12)4-6-11(15-2,16-3)7-5-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWMBUKKTIHFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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